molecular formula C19H23N3O4S B5329614 N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide

N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide

Cat. No. B5329614
M. Wt: 389.5 g/mol
InChI Key: FAJDGQQJGGGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide, also known as MPSP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPSP is a sulfonamide derivative that has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to possess anticonvulsant properties in animal models of epilepsy. In addition, this compound has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the anticonvulsant properties of this compound. Additionally, further studies are needed to investigate the potential use of this compound in cancer therapy.

Synthesis Methods

The synthesis of N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-phenylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with acetic anhydride to yield this compound.

Scientific Research Applications

N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide has been studied for its potential therapeutic applications in various fields of science. In pharmacology, this compound has been found to exhibit anti-inflammatory and analgesic effects. In neuropharmacology, this compound has been shown to possess anticonvulsant properties. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15(23)20-18-14-17(8-9-19(18)26-2)27(24,25)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJDGQQJGGGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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